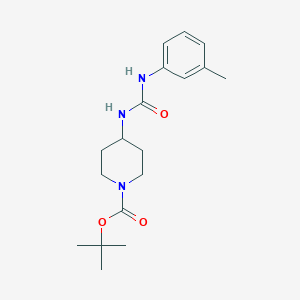
tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H27N3O3 and a molecular weight of 333.432. It is colorless to white to yellow in appearance .
Physical And Chemical Properties Analysis
“tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate” has a molecular weight of 333.432. Other physical and chemical properties such as melting point, boiling point, and density are mentioned but not explicitly provided .Wissenschaftliche Forschungsanwendungen
Tuberculosis Treatment Research
tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate: has been identified as a compound that can generate a proton motive force, which is crucial for the survival of Mycobacterium tuberculosis under hypoxic conditions . This suggests its potential use in developing treatments for tuberculosis, particularly in targeting the bacterium’s ability to survive in challenging environments within the host.
PARP Inhibitor Impurity Profiling
This compound is also noted as an impurity in Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor effective in BRCA-1 and -2 mutated tumors . Its identification and characterization are essential for the quality control and safety assessment of the drug.
Organic Synthesis Intermediate
In organic synthesis, tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate serves as an intermediate. It’s utilized in laboratory research and chemical pharmaceutical synthesis processes, indicating its versatility in the synthesis of various organic compounds .
Drug Discovery and Development
The compound’s physicochemical properties make it a valuable building block in the drug discovery process. It can be used to create spirocyclic modules, which are of growing interest to discovery chemists due to their potential in expanding the chemical space .
Chemical Research
In chemical research, this compound is part of the exploration into new molecular structures. Its detailed molecular information, such as melting point, boiling point, and density, is crucial for researchers to understand its properties and potential applications .
Laboratory Experiments
Lastly, tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate is strictly used for scientific research experiments. It’s not intended for other purposes, emphasizing its role in controlled experimental settings to investigate its properties and reactions .
Safety and Hazards
The safety data sheet for a related compound, “tert-Butyl 4- (aminomethyl)piperidine-1-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-methylphenyl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-6-5-7-15(12-13)20-16(22)19-14-8-10-21(11-9-14)17(23)24-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIVOZJQFLIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

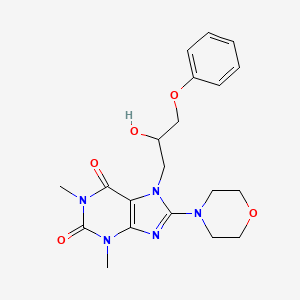
![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)
![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)



![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)
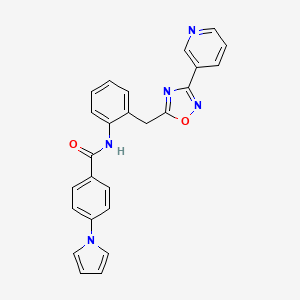


![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)
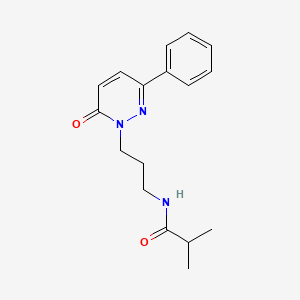
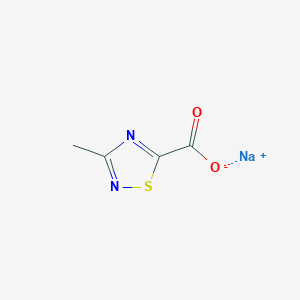
![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)